molecular formula C14H11N3O3 B11665072 2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid

2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid

Cat. No.: B11665072
M. Wt: 269.25 g/mol
InChI Key: XYKTWNBKRFGJBE-CXUHLZMHSA-N
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Description

2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID is a complex organic compound featuring a benzoic acid moiety linked to a pyridinyl group through a formamido-imino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridin-2-yl Intermediate: This involves the reaction of pyridine with suitable reagents to introduce the formamido group.

    Coupling with Benzoic Acid Derivative: The pyridin-2-yl intermediate is then coupled with a benzoic acid derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, thereby reducing collagen synthesis and exerting antifibrotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]BENZOIC ACID is unique due to its specific structure, which combines a benzoic acid moiety with a pyridinyl group through a formamido-imino bridge. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

2-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C14H11N3O3/c18-13(12-7-3-4-8-15-12)17-16-9-10-5-1-2-6-11(10)14(19)20/h1-9H,(H,17,18)(H,19,20)/b16-9+

InChI Key

XYKTWNBKRFGJBE-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=N2)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=N2)C(=O)O

Origin of Product

United States

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